

Toxicological Profile of D-Carnitine

Supplementation: An In-depth Technical Guide

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Compound of Interest

Compound Name: D- Carnitine

Cat. No.: B1579149

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Executive Summary

D-Carnitine, the biologically inactive stereoisomer of L-carnitine, presents a significant toxicological concern primarily through its competitive inhibition of L-carnitine's essential metabolic functions. While comprehensive toxicological data, such as a definitive LD50 or No-Observed-Adverse-Effect Level (NOAEL) for D-carnitine alone in mammals, remains scarce in publicly available literature, studies on D,L-carnitine mixtures and in vitro models have elucidated its primary mechanism of toxicity. This guide synthesizes the available data on the toxicological profile of D-carnitine, detailing its adverse effects, mechanisms of action, and relevant experimental protocols for its assessment. The primary toxic effect of D-carnitine is the induction of a functional L-carnitine deficiency, which can lead to impaired fatty acid metabolism, cellular energy deficits, and potential myasthenia.

Introduction to D-Carnitine and its Toxicological Significance

Carnitine exists in two stereoisomeric forms: L-carnitine and D-carnitine. L-carnitine is an essential endogenous compound, vital for the transport of long-chain fatty acids into the mitochondrial matrix for β -oxidation, a critical step in cellular energy production. In contrast, D-carnitine is not biologically active and is considered a toxic substance.^[1] Its toxicity stems from its ability to competitively inhibit the transport and enzymatic systems that handle L-carnitine,

thereby inducing a state of L-carnitine deficiency.[2] Supplementation with mixtures containing D-carnitine (D,L-carnitine) has been associated with adverse effects, including mild myasthenia in uremic patients.[3] Therefore, the use of D-carnitine or D,L-carnitine in supplementation is strongly advised against.[2]

Quantitative Toxicological Data

Direct quantitative toxicological data for pure D-carnitine in mammals is limited. However, data from studies on L-carnitine and D,L-carnitine mixtures provide some insight into the potential toxicity.

Table 1: Acute Toxicity Data for Carnitine Isomers

Compound	Species	Route of Administration	LD50	Reference
D,L-Carnitine HCl	Mouse	Oral	6690 mg/kg	[4]
L-Carnitine	Rat	Oral	> 5,000 mg/kg	[5]
L-Carnitine	Mouse	Intraperitoneal	750 mg/kg	[5]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) for L-Carnitine

Compound	Species	Duration	NOAEL	Adverse Effects Observed at Higher Doses	Reference
L-Carnitine Chloride	Rat	1 year	601 mg/kg bw/day	Gastrointestinal symptoms	[6]
L-Carnitine Chloride	Dog	1 year	163 mg/kg bw/day	Gastrointestinal symptoms	[6]

Note: The absence of specific LD50 and NOAEL values for D-carnitine underscores the need for further targeted toxicological studies.

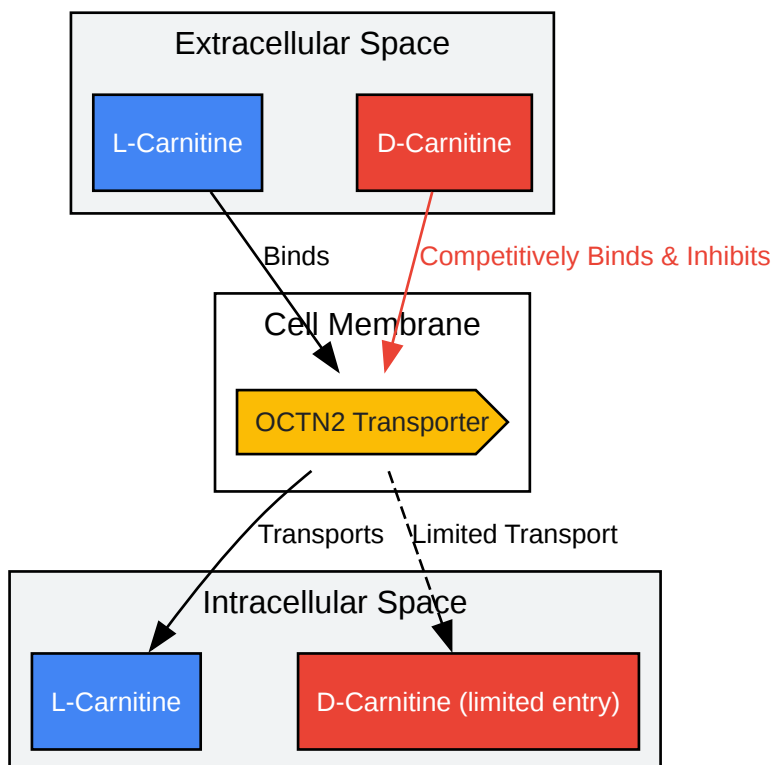
Mechanism of D-Carnitine Toxicity

The primary mechanism of D-carnitine toxicity is the competitive inhibition of L-carnitine's metabolic pathways. This interference occurs at two key points: cellular uptake and enzymatic activity.

Inhibition of L-Carnitine Transport

D-carnitine competes with L-carnitine for uptake by the organic cation/carnitine transporter 2 (OCTN2), a high-affinity sodium-dependent carnitine transporter responsible for the transport of L-carnitine into cells and its reabsorption in the kidneys.^[7] By blocking this transporter, D-carnitine reduces the intracellular concentration of L-carnitine, leading to a functional deficiency.

Mechanism of D-Carnitine Toxicity at the Cellular Level



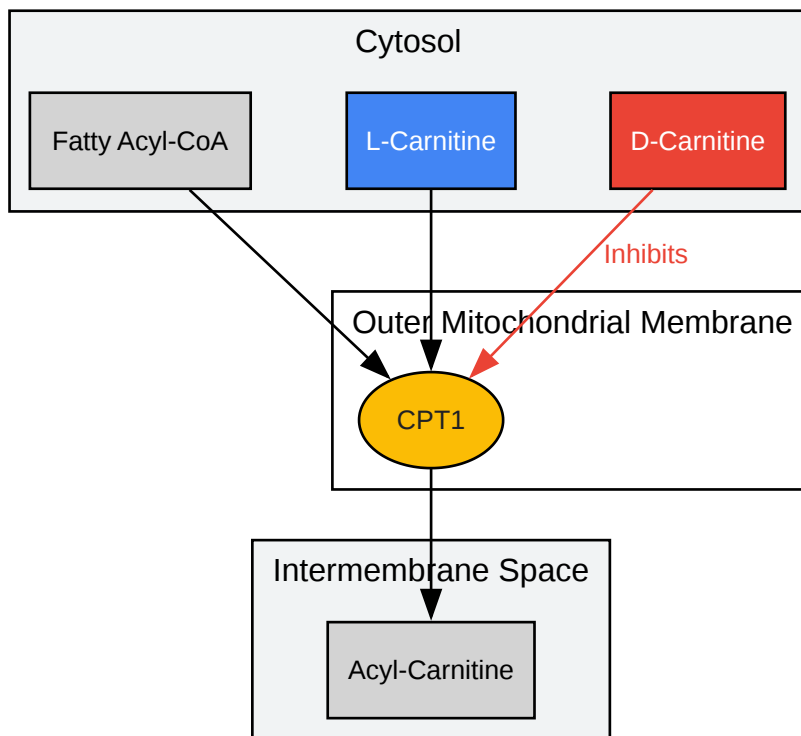
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D-Carnitine competitively inhibits the OCTN2 transporter.

Inhibition of Carnitine Acyltransferases

D-carnitine can also inhibit the activity of carnitine acyltransferases, such as carnitine palmitoyltransferase I (CPT1) and carnitine acetyltransferase (CrAT). These enzymes are crucial for the esterification of fatty acids to L-carnitine for transport into the mitochondria (CPT1) and for buffering the acetyl-CoA pool (CrAT). Inhibition of these enzymes disrupts fatty acid oxidation and cellular energy metabolism.

Inhibition of Carnitine Acyltransferases by D-Carnitine



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D-Carnitine inhibits CPT1, blocking fatty acid entry into mitochondria.

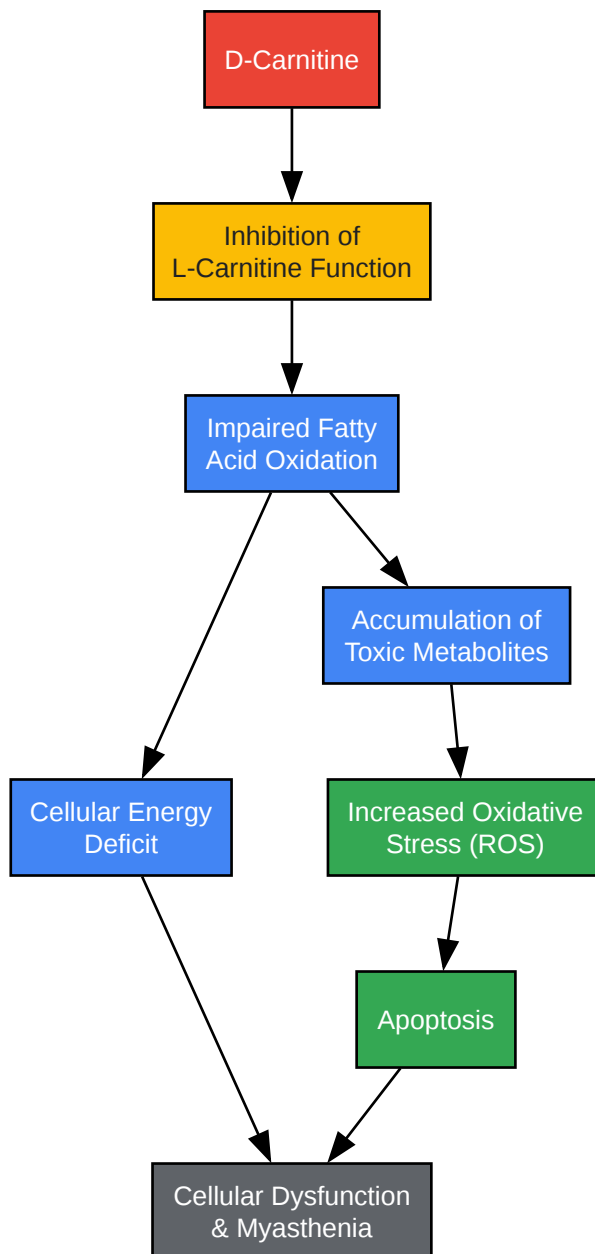
Downstream Toxicological Effects

The inhibition of L-carnitine's function by D-carnitine can lead to a cascade of adverse cellular events:

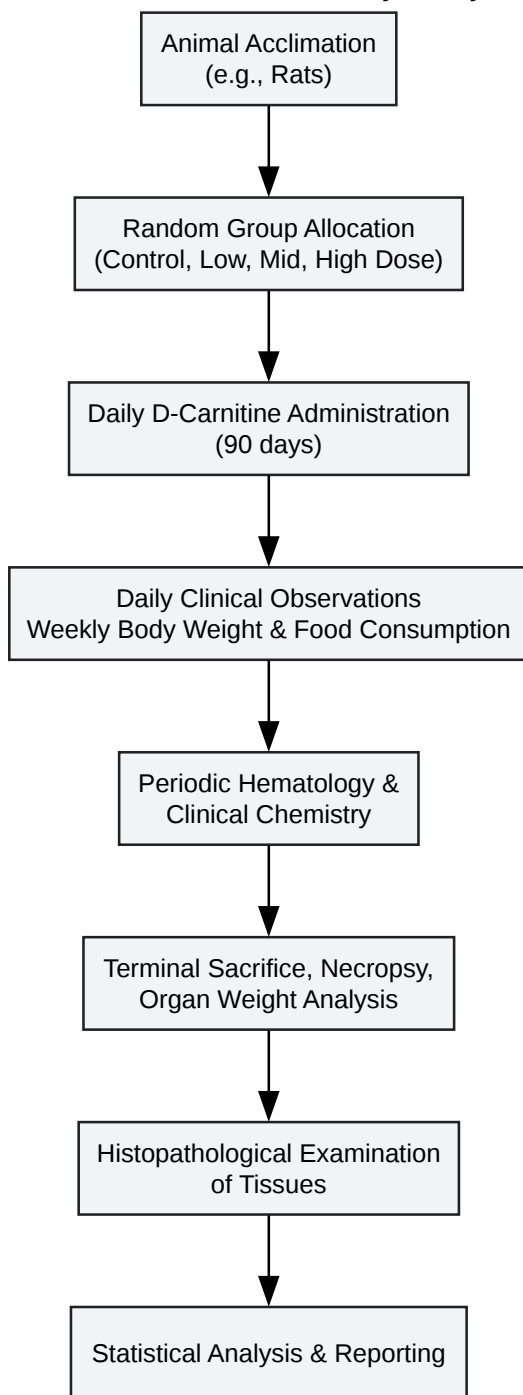
- **Impaired Fatty Acid Oxidation:** Reduced transport of fatty acids into the mitochondria leads to decreased energy production from β -oxidation.
- **Accumulation of Toxic Metabolites:** The buildup of unprocessed fatty acids and their acyl-CoA esters in the cytoplasm can be cytotoxic.

- Oxidative Stress: Mitochondrial dysfunction resulting from impaired energy metabolism can lead to an increase in the production of reactive oxygen species (ROS).
- Apoptosis: Cellular stress and energy depletion can trigger programmed cell death.

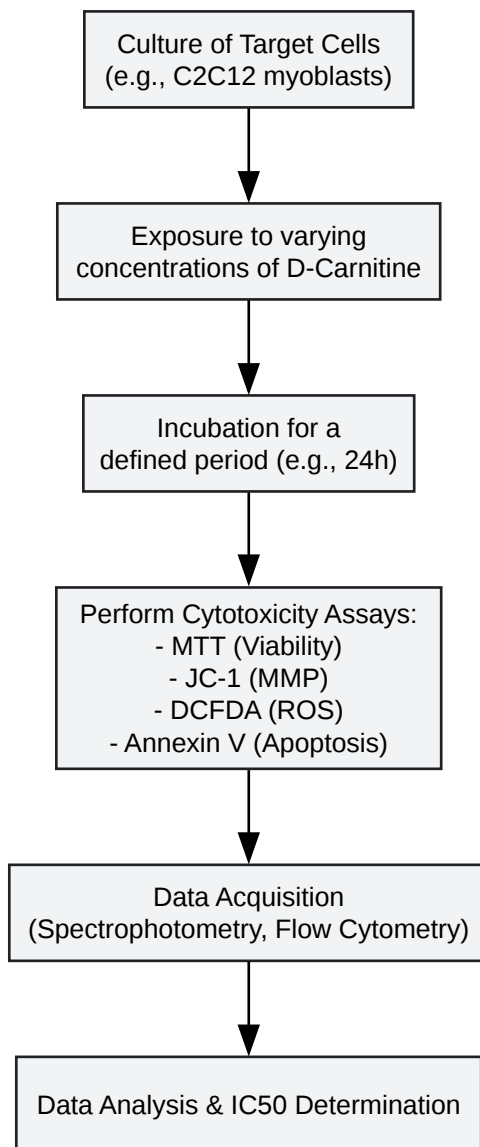
Downstream Effects of D-Carnitine Toxicity



Workflow for In Vivo Subchronic Toxicity Study of D-Carnitine



Workflow for In Vitro Cytotoxicity Assessment of D-Carnitine



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